molecular formula C20H29N3O4S B11002430 N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B11002430
M. Wt: 407.5 g/mol
InChI Key: ZJGTYCFEBSSPHD-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclooctyl group, a benzamide moiety, and a dioxidotetrahydrothiophenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

    Formation of the Cyclooctyl Intermediate: The cyclooctyl group is introduced through a cyclization reaction, often using cyclooctene as a starting material.

    Introduction of the Benzamide Moiety: The benzamide group is typically introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Incorporation of the Dioxidotetrahydrothiophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The dioxidotetrahydrothiophenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclooctyl-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)benzamide: This compound shares a similar structure but differs in the position of the urea group.

    N-cyclooctyl-4-hydroxy-1-piperidinecarbothioamide: This compound has a similar cyclooctyl group but features a piperidine ring instead of a benzamide moiety.

Uniqueness

N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H29N3O4S

Molecular Weight

407.5 g/mol

IUPAC Name

N-cyclooctyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C20H29N3O4S/c24-19(21-16-6-4-2-1-3-5-7-16)15-8-10-17(11-9-15)22-20(25)23-18-12-13-28(26,27)14-18/h8-11,16,18H,1-7,12-14H2,(H,21,24)(H2,22,23,25)

InChI Key

ZJGTYCFEBSSPHD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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